9-(1-Hydroxy-2-octyl)adenine

説明

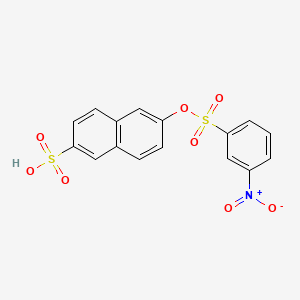

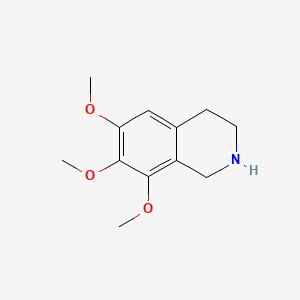

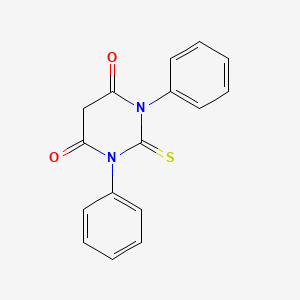

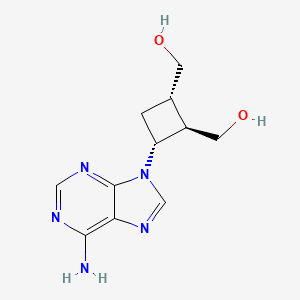

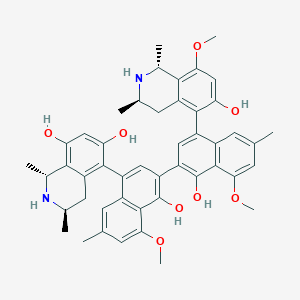

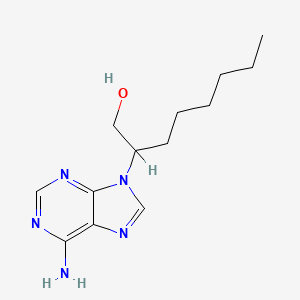

9-(1-Hydroxy-2-octyl)adenine is a chemical compound with the molecular formula C13H21N5O . It contains a total of 41 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 Imidazole, and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of 9-(1-Hydroxy-2-octyl)adenine includes a variety of bonds and functional groups. It contains 10 aromatic bonds, indicating the presence of a stable, cyclic, planar configuration of atoms with a ring of resonance bonds . The molecule also contains 1 Imidazole and 1 Pyrimidine, which are both aromatic and heterocyclic organic compounds .科学的研究の応用

Enzyme Inhibition

9-(1-Hydroxy-2-octyl)adenine has been studied for its role in enzyme inhibition. Schaeffer and Schwender (1967) investigated its effects as a reversible inhibitor of adenosine deaminase. They noted that as the alkyl chain lengthened, the compound's potency as an inhibitor varied, suggesting different modes of binding depending on the chain length. This insight has implications for designing more effective enzyme inhibitors (Schaeffer & Schwender, 1967).

Antiviral Research

9-(1-Hydroxy-2-octyl)adenine derivatives have shown potential in antiviral research. Hostetler et al. (2006) synthesized alkoxyalkyl esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine and found them to be potent inhibitors of human immunodeficiency virus (HIV) replication. This research opens pathways for developing new antiviral therapies (Hostetler et al., 2006).

Pharmacological Activity

The pharmacological activity of adenine derivatives, including those similar to 9-(1-Hydroxy-2-octyl)adenine, has been a topic of interest. Bourguignon et al. (1997) explored adenine derivatives as cAMP phosphodiesterase inhibitors. Their findings indicate that these compounds could have broad pharmacological applications, particularly in modulating cAMP-related pathways (Bourguignon et al., 1997).

Spectroscopy and Dynamics

Research on the spectroscopy and dynamics of adenine derivatives provides insights into their physical properties and potential applications in various scientific fields. Lührs et al. (2001) conducted a study on the electronic spectra of adenine and its derivatives, highlighting their potential in advanced spectroscopic applications (Lührs et al., 2001).

Anti-Retrovirus Action

Studies on the anti-retrovirus action of adenine derivatives are significant for developing new treatments for retrovirus infections. Shannon et al. (1980) explored erythro-9-(2-hydroxy-3-nonyl)adenine's efficacy in treating systemic herpesvirus infections, though it was found ineffective alone. However, its combination with other compounds showed enhanced antiviral potency (Shannon et al., 1980).

Safety and Hazards

The safety data sheet for a similar compound, 1-Octanol, indicates that it is a combustible liquid and causes serious eye irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects . Precautions include avoiding heat, sparks, open flames, and hot surfaces, washing skin thoroughly after handling, and avoiding release to the environment .

特性

IUPAC Name |

2-(6-aminopurin-9-yl)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-2-3-4-5-6-10(7-19)18-9-17-11-12(14)15-8-16-13(11)18/h8-10,19H,2-7H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBJLOKJVFLXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CO)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942991 | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20776-39-0 | |

| Record name | 9-(1-Hydroxy-2-octyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-(1-Hydroxy-2-octyl)adenine interact with its target and what are the downstream effects?

A1: 9-(1-Hydroxy-2-octyl)adenine (HOA) acts as a competitive inhibitor of the enzyme adenosine deaminase (ADA). [, ] ADA typically catalyzes the deamination of adenosine to inosine. By inhibiting ADA, HOA prevents this conversion and can lead to increased levels of adenosine. This increase in adenosine is believed to be responsible for some of HOA's observed effects, such as the inhibition of lymphocyte-mediated cytolysis (LMC). [] While the exact mechanism behind LMC inhibition by HOA and adenosine is not fully elucidated, research suggests it may involve the modulation of cyclic AMP (cAMP) metabolism within lymphocytes. []

A3: Yes, the research mentions erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) as another compound that inhibits adenosine deaminase and shares a similar mechanism of action with HOA. [] Both EHNA and HOA inhibit LMC, likely through the modulation of cAMP metabolism. [] This suggests that the structural features shared by these compounds are important for their inhibitory activity against ADA and subsequent effects on cellular processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。